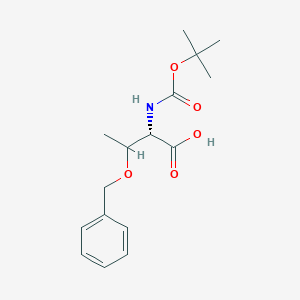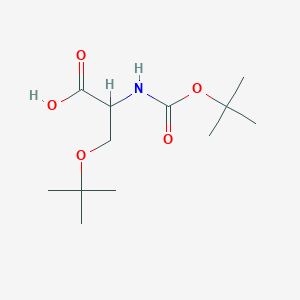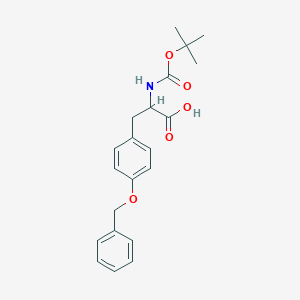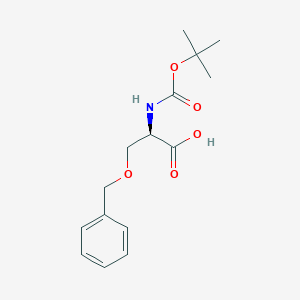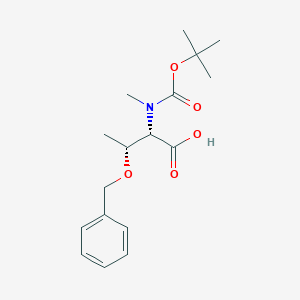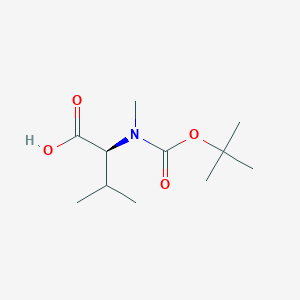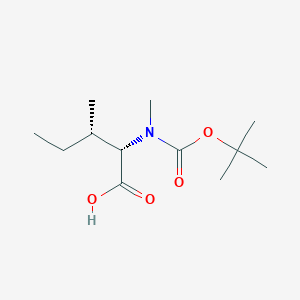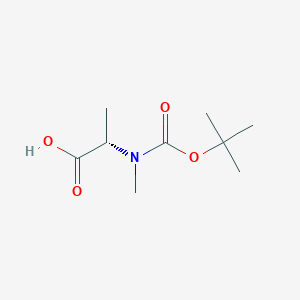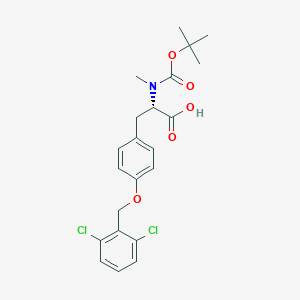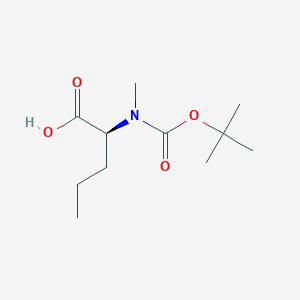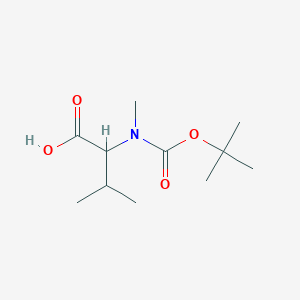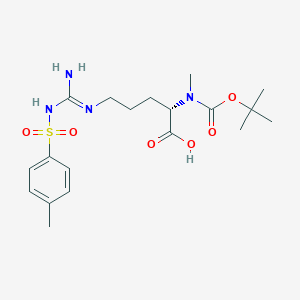
Boc-Thr-OBzl
Descripción general
Descripción
It serves as a protecting group for the amino acid threonine, shielding the amino group and hydroxyl group during peptide chain assembly . This compound is crucial in preventing non-specific reactions during peptide synthesis, ensuring the integrity of the desired peptide sequence.
Aplicaciones Científicas De Investigación
Boc-Thr-OBzl is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for threonine, it ensures the selective formation of peptide bonds.
Drug Development: Utilized in the synthesis of peptide-based drugs and inhibitors, such as factor XIa and plasma kallikrein inhibitors.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
Safety and Hazards
Boc-Thr-OBzl is a chemical substance that has certain toxicity and irritancy . During operation, appropriate protective equipment such as laboratory gloves and goggles should be worn . It should be operated in a well-ventilated laboratory to avoid inhalation or skin contact . If accidentally inhaled or contacted, the affected area should be immediately cleaned and medical help should be sought .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Boc-Thr-OBzl typically involves a two-step process:
Formation of Boc-Thr-OH: The Boc protecting group is introduced to the hydroxyl group of threonine, resulting in Boc-Thr-OH.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of threonine, Boc anhydride, and benzyl alcohol.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Thr-OBzl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-Thr-OH and benzyl alcohol.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), resulting in free threonine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Deprotection: Conducted using TFA or HF in anhydrous conditions to prevent side reactions.
Major Products
Hydrolysis: Produces Boc-Thr-OH and benzyl alcohol.
Deprotection: Yields free threonine and carbon dioxide.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ser-OBzl: Similar to Boc-Thr-OBzl but with serine instead of threonine.
Boc-Val-OBzl: Uses valine as the amino acid component.
Boc-Ala-OBzl: Contains alanine as the amino acid.
Uniqueness
This compound is unique due to the presence of both an amino and hydroxyl group on the threonine residue, allowing for more versatile applications in peptide synthesis compared to other amino acids that lack a hydroxyl group .
Propiedades
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGXXUNJQGWOP-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
